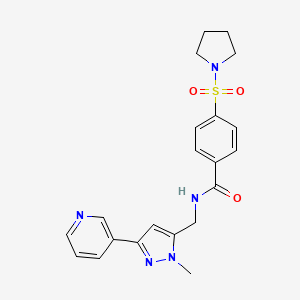
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in medicinal chemistry, particularly focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : The pyrazole moiety is synthesized through the reaction of hydrazine with a suitable diketone.
- Pyridine Coupling : The pyridine ring is introduced via coupling reactions, often using boronic acid derivatives.
- Amide Formation : The final step involves the formation of the amide bond with the pyrrolidine sulfonyl group .
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives containing pyrazole and pyridine rings have shown significant activity against various pathogens, including fungi and bacteria. In particular, compounds analogous to our target have been effective against Mythimna separate and Helicoverpa armigera, showcasing lethal activities at concentrations as low as 500 mg/L .
Anticancer Activity
The compound's potential anticancer activity has been explored through various in vitro assays. For example, structural analogs have been reported to inhibit cancer cell proliferation effectively. The mechanism often involves the modulation of key signaling pathways associated with cell survival and apoptosis. SAR studies indicate that specific substituents on the pyrazole or benzamide rings can enhance potency against cancer cell lines .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes critical for disease progression. For instance, certain pyrazole derivatives have been shown to inhibit MET kinase activity, which is implicated in various cancers. Such inhibition is crucial for developing targeted therapies .
The biological activity of this compound likely involves:
- Receptor Binding : Interaction with specific receptors or enzymes, leading to modulation of their activity.
- Signal Transduction Pathways : Alteration of intracellular signaling pathways that result in biological responses such as apoptosis or cell cycle arrest.
- Bioisosterism : The structural features may allow it to mimic natural substrates or inhibitors, enhancing its efficacy and selectivity against biological targets .
Structure–Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the compound's biological activity. Key points include:
| Structural Feature | Impact on Activity |
|---|---|
| Pyrazole Ring | Essential for antimicrobial action |
| Pyridine Substituent | Enhances receptor binding |
| Pyrrolidine Sulfonyl Group | Critical for enzyme inhibition |
The combination of these features contributes to the compound's unique profile, making it a candidate for further development in therapeutic applications.
Case Studies
Several case studies highlight the effectiveness of similar compounds in real-world applications:
- Insecticidal Efficacy : A study demonstrated that a related compound exhibited over 70% mortality against Mythimna separate, suggesting potential agricultural applications .
- Antifungal Activity : Another derivative showed an inhibition rate of 77.8% against Pyricularia oryae, indicating promise in treating fungal infections .
- Cytotoxicity Against Cancer Cells : Compounds structurally similar to our target have shown IC50 values less than those of standard chemotherapeutics like doxorubicin .
属性
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-25-18(13-20(24-25)17-5-4-10-22-14-17)15-23-21(27)16-6-8-19(9-7-16)30(28,29)26-11-2-3-12-26/h4-10,13-14H,2-3,11-12,15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXISZAJVIPEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














